molecular formula C16H21BrN2O2S B2940240 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865162-86-3

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2940240
CAS No.: 865162-86-3
M. Wt: 385.32
InChI Key: SAUMADNGFAGPHQ-SDXDJHTJSA-N
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Description

(Z)-N-(6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzo[d]thiazole-derived compound featuring a bromine atom at the 6-position, a 2-ethoxyethyl group at the 3-position, and a pivalamide moiety in the Z-configuration. The benzo[d]thiazole core is a heterocyclic scaffold known for its diverse biological and chemical applications, including roles in medicinal chemistry and materials science . The bromine substituent enhances electrophilicity, enabling nucleophilic substitution reactions, while the 2-ethoxyethyl group contributes to solubility and conformational flexibility. The bulky pivalamide group stabilizes the imine tautomer, favoring the Z-isomer due to steric and electronic effects.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2S/c1-5-21-9-8-19-12-7-6-11(17)10-13(12)22-15(19)18-14(20)16(2,3)4/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMADNGFAGPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a bromine atom and an ethoxyethyl group enhances its chemical properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). A general synthetic route may include:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Bromination : Introduction of the bromine atom using brominating agents.
  • Ethoxyethyl Substitution : Reaction with 2-ethoxyethyl bromide in the presence of a base.
  • Pivalamide Formation : Final reaction with pivalic acid derivatives to yield the target compound.

Antimicrobial Properties

Studies have indicated that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus. The mechanism may involve inhibition of bacterial enzyme systems or disruption of cellular integrity.

Anticancer Activity

Preliminary research suggests that compounds containing the benzo[d]thiazole structure can exhibit significant anticancer properties . For instance, derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The specific interactions with cancer-related enzymes are still being elucidated, but initial findings indicate potential as a lead compound for developing new anticancer drugs.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : Potential binding to specific receptors that regulate cellular pathways related to inflammation and tumor growth.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionAnticancerLacks ethoxyethyl group
5-Methylbenzo[d]thiazoleMethyl substitutionAntimicrobialSimpler structure
4-Ethoxy-N-(benzo[d]thiazol-2(3H)-ylidene)anilineEthoxy groupAntioxidantDifferent nitrogen substitution

The distinct combination of bromine and ethoxyethyl groups in this compound contributes to its unique biological profile compared to these similar compounds.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives containing the benzo[d]thiazole ring exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Physicochemical Properties

Key Structural Analogs: 1. (Z)-N-(6-Ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide - Substituents: Ethoxy (6-position), 2-(methylthio)ethyl (3-position), pivalamide (Z-configuration). - The 2-(methylthio)ethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which are absent in the 2-ethoxyethyl analog. - Both compounds share the pivalamide group, suggesting similar steric constraints and tautomeric preferences .

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole (distinct from benzo[d]thiazole).
  • Comparison :

  • The bromine at position 2 is highly reactive toward secondary amines, akin to the 6-bromo substituent in the target compound .

Research Implications

  • The target compound’s bromine and flexible 2-ethoxyethyl group position it as a versatile intermediate for drug discovery, particularly in optimizing solubility and reactivity .
  • Comparative studies with analogs highlight the trade-offs between stability (e.g., ethoxy) and reactivity (e.g., bromine), guiding structure-activity relationship (SAR) campaigns .

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